2-(4-ethylpiperazin-1-yl)-N'-hydroxyethanimidamide is a chemical compound that has garnered interest in the field of medicinal chemistry due to its potential therapeutic applications. It is classified under the category of amides and piperazine derivatives. The compound's structure includes a hydroxy group and an ethyl piperazine moiety, which are significant for its biological activity.
This compound is primarily classified as an organic chemical with potential pharmacological properties. It may be utilized as a phosphodiesterase inhibitor, which is relevant in treating various inflammatory and allergic conditions, such as asthma and chronic obstructive pulmonary disease. Its classification falls under the International Patent Classification codes related to pharmaceuticals (A61K, A61P) and organic chemistry (C07D) .
The synthesis of 2-(4-ethylpiperazin-1-yl)-N'-hydroxyethanimidamide typically involves multi-step organic reactions. One common approach includes the reaction of 4-ethylpiperazine with hydroxyethanimidamide under controlled conditions to ensure high yield.
The molecular structure of 2-(4-ethylpiperazin-1-yl)-N'-hydroxyethanimidamide can be represented by the following formula:
This indicates that the compound consists of 11 carbon atoms, 18 hydrogen atoms, 4 nitrogen atoms, and 1 oxygen atom.
The compound can undergo various chemical reactions:
Reactions are typically carried out using standard laboratory techniques, including refluxing in appropriate solvents and monitoring reaction progress via thin-layer chromatography.
The mechanism of action for 2-(4-ethylpiperazin-1-yl)-N'-hydroxyethanimidamide primarily involves its interaction with specific enzymes or receptors in the body. As a phosphodiesterase inhibitor, it may modulate cyclic nucleotide levels (such as cyclic adenosine monophosphate) within cells, leading to various physiological effects.
Relevant analyses include spectroscopy (NMR, IR) and mass spectrometry for structural confirmation .
2-(4-ethylpiperazin-1-yl)-N'-hydroxyethanimidamide has potential applications in:
The synthesis of 2-(4-ethylpiperazin-1-yl)-N'-hydroxyethanimidamide relies on sequential transformations starting from ethylpiperazine precursors. A common approach involves:
A refined strategy employs in situ protection of the piperazine nitrogen. Protonation with acetic acid generates a mono-cationic species that suppresses dialkylation during the initial chloroacetonitrile coupling. Subsequent neutralization and hydroxylamine treatment boost overall yields to 82–88% [8]. For chiral variants, asymmetric reductive cyclization of dioxime precursors with Ra-Ni catalysts delivers enantiopure piperazine-imidamides, though this requires additional steps [6].
Table 1: Key Intermediates in Multi-Step Synthesis
Intermediate | Chemical Structure | Typical Yield |
---|---|---|
2-(4-Ethylpiperazin-1-yl)acetonitrile | N(C₂H₅)piperazine-CH₂-C≡N | 85–92% |
Hydroxylamine adduct | N(C₂H₅)piperazine-CH₂-C(OH)=N-OH | 70–75% (unopt.) |
Catalysis enhances efficiency in C-N bond formation and nitrile activation:
Table 2: Catalytic Systems for Ethylpiperazine Derivatization
Catalyst | Reaction Type | Conditions | Yield | Selectivity |
---|---|---|---|---|
Cu(II)/polyacrylate | N-Alkylation | EtOH, 25°C, 3 h | 94% | >98% |
5% Pd/C | Reductive cyclization | MeOH, 40 bar H₂, 50°C | 88% | 90% |
Ce(III)/polyacrylate (MW) | N-Alkylation | EtOH, 120°C, 15 min | 95% | >99% |
Efficient amidoxime formation hinges on chemoselective nitrile-hydroxylamine coupling. Traditional approaches suffer from slow kinetics and impurities, but recent advances include:
Critical side reactions involve:
Table 3: Optimization of Amidoxime Formation
Method | Conditions | Yield | Byproducts |
---|---|---|---|
Conventional (NH₂OH·HCl) | MeOH/H₂O, Na₂CO₃, reflux, 8 h | 70% | Carboxylic acid (15%) |
Ph₃P-I₂ activation | CH₂Cl₂, Et₃N, 0°C→RT, 2 h | 85% | Oxadiazole (5%) |
Optimized (DMSO/Et₃N) | DMSO, Et₃N, 0°C→RT, 1.5 h | 90% | <2% impurities |
CAS No.: 5287-45-6
CAS No.: 14476-25-6
CAS No.: 1349245-31-3
CAS No.: